molecular formula C24H23N5O4 B14936722 N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Numéro de catalogue: B14936722
Poids moléculaire: 445.5 g/mol
Clé InChI: SIXXQZJTKODWHB-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the class of benzodiazepines and quinazolines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinazoline moiety: This step often involves the condensation of an amine with a suitable aldehyde or ketone, followed by cyclization.

    Coupling of the two moieties: The final step involves the coupling of the benzodiazepine and quinazoline moieties through a suitable linker, such as a butanamide chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions may include the use of strong nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Applications De Recherche Scientifique

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mécanisme D'action

The mechanism of action of N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulating signaling pathways: Affecting intracellular signaling cascades that regulate cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Diazepam: Another benzodiazepine with sedative and anxiolytic effects.

    Quinazoline derivatives: Compounds with a similar quinazoline moiety, often studied for their anticancer properties.

Uniqueness

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its dual benzodiazepine and quinazoline structure, which may confer distinct pharmacological properties compared to other compounds. This dual structure allows it to interact with multiple molecular targets, potentially leading to a broader range of therapeutic effects.

Propriétés

Formule moléculaire

C24H23N5O4

Poids moléculaire

445.5 g/mol

Nom IUPAC

N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C24H23N5O4/c30-21(8-4-11-28-14-25-18-6-2-1-5-16(18)23(28)32)26-15-9-10-19-17(13-15)24(33)29-12-3-7-20(29)22(31)27-19/h1-2,5-6,9-10,13-14,20H,3-4,7-8,11-12H2,(H,26,30)(H,27,31)/t20-/m0/s1

Clé InChI

SIXXQZJTKODWHB-FQEVSTJZSA-N

SMILES isomérique

C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O)C(=O)N2C1

SMILES canonique

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O)C(=O)N2C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.